6-Methyl-2,3-dihydrothiopyrano(3,2-c)(2,1)benzothiazin-4(6H)-one 5,5-dioxide

Steroid mimetics Heterocyclic chemistry Sulfur heterocycles

6-Methyl-2,3-dihydrothiopyrano(3,2-c)(2,1)benzothiazin-4(6H)-one 5,5-dioxide (CAS 84965-39-9) is a tricyclic heterocycle belonging to the thiopyrano[3,2-c][2,1]benzothiazine 5,5-dioxide class, characterized by a fused thiopyran ring bearing a 6-methyl substituent and a sulfone moiety. This compound has been established in the primary literature as the key intermediate (III) for constructing 7,11-dithiaazasteroid analogues.

Molecular Formula C12H11NO3S2
Molecular Weight 281.4 g/mol
CAS No. 84965-39-9
Cat. No. B12789723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2,3-dihydrothiopyrano(3,2-c)(2,1)benzothiazin-4(6H)-one 5,5-dioxide
CAS84965-39-9
Molecular FormulaC12H11NO3S2
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C3=C(S1(=O)=O)C(=O)CCS3
InChIInChI=1S/C12H11NO3S2/c1-13-9-5-3-2-4-8(9)11-12(18(13,15)16)10(14)6-7-17-11/h2-5H,6-7H2,1H3
InChIKeyWENOIZBLQOPMRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2,3-dihydrothiopyrano(3,2-c)(2,1)benzothiazin-4(6H)-one 5,5-dioxide (CAS 84965-39-9): Scaffold Identity and Core Comparators


6-Methyl-2,3-dihydrothiopyrano(3,2-c)(2,1)benzothiazin-4(6H)-one 5,5-dioxide (CAS 84965-39-9) is a tricyclic heterocycle belonging to the thiopyrano[3,2-c][2,1]benzothiazine 5,5-dioxide class, characterized by a fused thiopyran ring bearing a 6-methyl substituent and a sulfone moiety. This compound has been established in the primary literature as the key intermediate (III) for constructing 7,11-dithiaazasteroid analogues [1]. Unlike the more widely studied pyrano[3,2-c][2,1]benzothiazine dioxides that serve merely as conformational probes, this thiopyrano scaffold provides a sulfur atom at position 2 that is critical for dithiasteroid ring-closure and generates distinct electronic and steric properties compared to its oxygen-containing analogs [1][2]. This compound must be evaluated against its closest in-class analogs, including the 6-phenyl pyrano derivative and the 6-ethyl benzothiazine series, rather than generic benzothiazinone replacements.

Why Generic Benzothiazine Substitution Fails for 6-Methylthiopyrano[3,2-c][2,1]benzothiazin-4-one 5,5-Dioxide


Generic substitution within the benzothiazine dioxide class fails because the thiopyrano[3,2-c] fusion creates a structurally unique tricyclic system that cannot be mimicked by pyrano or azeto analogs. The 6-methylthiopyrano core provides the specific stereoelectronic environment required for enolate formation at the 3-position, which is the essential activation step for glyoxylate and β-ketoester derivatization [1]. In contrast, the 6-ethyl-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxide series, extensively studied by Lega et al., proceeds via a different three-component condensation pathway and yields 2-amino-substituted products rather than the exocyclic functionalization pattern accessible from the thiopyrano scaffold [2]. Similarly, 2,3-dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxide, while sharing the benzothiazine dioxide core, substitutes oxygen for sulfur at position 2, eliminating the nucleophilic sulfide reactivity that permits subsequent dithiasteroid ring expansion [3]. Simple benzothiazinone dioxides lacking the third fused ring altogether do not support the construction of tetracyclic steroid-mimetic frameworks for which this compound is the validated precursor.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 84965-39-9


Sulfur vs. Oxygen at Position 2: Scaffold Enabling of 7,11-Dithiaazasteroid Cyclization

The target compound (III) contains a thiopyran sulfur atom at position 2, which is the obligate nucleophilic site for the chloroacetone-mediated cyclization that forms the 7,11-dithiaazasteroid framework. In direct head-to-head comparison, the oxygen-containing pyrano analog (2,3-dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxide) cannot support this transformation because oxygen lacks the nucleophilicity and thiophilic reactivity of sulfur under the reported conditions (chloroacetone, hydrazine, or hydroxylamine) [1]. The sulfur atom at position 2 provides an approximately 2-fold greater van der Waals radius (1.80 Švs. 1.52 Šfor oxygen) and increased polarizability (2.90 ų vs. 0.802 ų), which directly affects both the transition-state geometry and the leaving-group ability during the glyoxylate condensation step [1][2]. This structural feature is non-substitutable: removal of the thiopyran ring or replacement with pyran abrogates the synthetic pathway to dithiasteroid products.

Steroid mimetics Heterocyclic chemistry Sulfur heterocycles

6-Methyl vs. 6-Ethyl Substitution: Regioselective Enolate Generation at C-3

The 6-methyl substituent on the benzothiazine nitrogen of compound III permits clean deprotonation and enolate formation at the C-3 position (adjacent to the ketone at C-4), enabling subsequent Claisen condensation with diethyl oxalate to yield glyoxylate IV. In contrast, the 6-ethyl analogs extensively reported in the 4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxide series [1][2] undergo multicomponent reactions that functionalize the pyran ring rather than generating an exocyclic enolate at an equivalent position. The smaller steric footprint of the N-methyl group (Taft Es = 0.00) versus N-ethyl (Taft Es = -0.07) provides reduced steric hindrance to base approach at the C-3 methylene site. Experimental data from the 1979 and 1982 papers demonstrate that compound III cleanly yields glyoxylate IV, while the 6-unsubstituted or bulkier N-alkyl analogs have not been reported to undergo this same transformation with comparable efficiency [1]. This methyl-specific reactivity profile makes 84965-39-9 the only validated entry point into the dithiaazasteroid chemotype.

Regioselective functionalization Enolate chemistry Benzothiazine derivatization

Thiopyrano vs. Benzothiopyranone Anti-TB Scaffolds: Chemotype Fidelity and Target Differentiation

Contemporary benzothiopyranone anti-TB agents (e.g., NTB-3119 and the series reported in Eur. J. Med. Chem. 2018, 160, 157–170) [1][2] are structurally distinct from the thiopyrano[3,2-c][2,1]benzothiazine 5,5-dioxide core of 84965-39-9. The anti-TB benzothiopyranones feature a benzothiopyran-4-one scaffold with a fused thiazine or appended substituents targeting the DprE1 enzyme of Mycobacterium tuberculosis. They typically display MIC values against M. tuberculosis H37Rv ranging from <0.002 µg/mL to 0.5 µg/mL in broth microdilution assays (MABA) [1]. In contrast, 84965-39-9 has no reported anti-TB activity data in the public domain and is not a DprE1 inhibitor. However, the thiopyrano[3,2-c][2,1]benzothiazine scaffold has been independently validated for anti-inflammatory analgesic activity through N-heterocyclic carboxamide derivatives, as reported by Schiaffella et al. (1989) [3]. This represents a fundamentally different therapeutic hypothesis: the benzothiopyranones target infectious disease via enzyme inhibition, while the thiopyranobenzothiazine scaffold has been explored for inflammatory modulation. Researchers must select the scaffold matched to their pharmacological objective rather than assuming interchangeability of sulfur-containing heterocycles.

Antitubercular agents DprE1 inhibition Scaffold morphing

Thiopyrano vs. Pyrano Annulation: Physicochemical Profiling and Metabolic Stability Implications

The replacement of the pyran oxygen with thiopyran sulfur in 84965-39-9 introduces measurable physicochemical differences relevant to lead optimization and procurement specification. The molecular formula C₁₂H₁₁NO₃S₂ (MW 281.35 g/mol) versus the pyrano analog C₁₂H₁₁NO₄ (MW 233.22 g/mol) reflects a mass increase of 48.13 g/mol (+20.6%) attributable to sulfur incorporation [1][2]. This mass difference is analytically verifiable by HRMS (exact mass: 281.0180 g/mol for target vs. 233.0688 g/mol for pyrano analog). Density data for the target compound have been reported as 1.55 g/cm³ (chemsrc.com, 2016) , while typical benzothiazine dioxides with pyran fusion show densities in the 1.30–1.40 g/cm³ range. The increased density reflects the higher atomic mass and polarizability of sulfur, which also translates to increased calculated logP (estimated +0.5 to +0.8 log units for –S– vs. –O– in analogous heterocyclic series). These physicochemical differences directly affect chromatographic retention, solubility, and passive membrane permeability, making 84965-39-9 a distinct chemical entity for analytical method development and early ADME profiling.

Physicochemical properties Lipophilicity Metabolic stability

Validated Application Scenarios for 6-Methylthiopyrano[3,2-c][2,1]benzothiazin-4-one 5,5-Dioxide (84965-39-9)


Synthesis of 7,11-Dithiaazasteroid Analogues for Steroid Receptor Ligand Screening

Use 84965-39-9 as the tricyclic starting material (compound III) for the construction of 7,11-dithiaazasteroid analogues via sequential glyoxylation, β-ketoester formation, and cyclization with hydrazine or hydroxylamine [1]. This validated pathway produces tetracyclic steroid-mimetic scaffolds with sulfur atoms at positions 7 and 11, enabling exploration of modified steroid receptor ligands. The sulfur incorporation increases lipophilicity and alters hydrogen-bonding capacity relative to natural steroid frameworks, potentially yielding ligands with differentiated selectivity profiles at androgen, estrogen, or glucocorticoid receptors.

Thiopyrano-Benzothiazine Core for Anti-Inflammatory Carboxamide Derivatization

Employ the thiopyrano[3,2-c][2,1]benzothiazine 5,5-dioxide core (with 84965-39-9 as the N-methylated scaffold) for the synthesis of N-heterocyclic carboxamides evaluated for anti-inflammatory and analgesic activity [2]. The 6-methyl group ensures a single, well-defined tautomeric state for reproducible derivatization at the carboxamide position, avoiding the tautomeric ambiguity encountered with 6-unsubstituted benzothiazine analogs. The sulfone moiety contributes to aqueous solubility under physiological pH conditions, a critical factor for in vivo pharmacological assessment.

Physicochemical Reference Standard for Sulfur-Containing Heterocyclic Compound Libraries

Deploy 84965-39-9 as a well-characterized reference compound for calibrating chromatographic retention times (RP-HPLC, logD determination) and mass spectrometric detection parameters for sulfur-containing tricyclic heterocycles . Its exact mass (281.0180 g/mol), density (1.55 g/cm³), and boiling point (449.9°C) are established, providing reliable benchmarks for method development. The compound's distinctive isotopic pattern from two sulfur atoms (M+2 peak at approximately 8.8% relative abundance) serves as a built-in mass spectral identifier, facilitating library deconvolution in high-throughput screening campaigns.

Scaffold for Structure–Activity Relationship (SAR) Studies Differentiated from Benzothiopyranone Anti-TB Agents

Use 84965-39-9 as a core scaffold for systematic SAR exploration in anti-inflammatory or analgesic programs, explicitly recognizing its structural and pharmacological non-overlap with the benzothiopyranone DprE1 inhibitor class [3]. The thiopyrano[3,2-c]benzothiazine system provides three distinct diversification vectors: the C-3 enolate position (glyoxylate/ketoester chemistry), the sulfone oxygens (potential for reduction or substitution), and the aromatic ring (electrophilic substitution). This multi-vector derivatization capacity supports parallel library synthesis for lead optimization programs where target engagement is based on inflammatory pathway modulation rather than mycobacterial enzyme inhibition.

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